4-Pyridineacetic acid, 2-methyl-

Lipophilicity Drug-likeness Medicinal Chemistry

4-Pyridineacetic acid, 2-methyl- (IUPAC: 2-(2-methylpyridin-4-yl)acetic acid, CAS 147028-79-3) is a heterocyclic carboxylic acid building block consisting of a pyridine core substituted with a methyl group at the 2-position and an acetic acid moiety at the 4-position. It possesses a molecular formula of C8H9NO2, a molecular weight of 151.16 g/mol, a computed XLogP3 of 0.7, and a topological polar surface area (TPSA) of 50.2 Ų, which collectively govern its solubility, permeability, and reactivity profile.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 147028-79-3
Cat. No. B3047882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridineacetic acid, 2-methyl-
CAS147028-79-3
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)CC(=O)O
InChIInChI=1S/C8H9NO2/c1-6-4-7(2-3-9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
InChIKeyAFQJGTAZJOXKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridineacetic acid, 2-methyl- (CAS 147028-79-3): A Regiospecific Pyridylacetic Acid Building Block for Medicinal Chemistry and Organic Synthesis


4-Pyridineacetic acid, 2-methyl- (IUPAC: 2-(2-methylpyridin-4-yl)acetic acid, CAS 147028-79-3) is a heterocyclic carboxylic acid building block consisting of a pyridine core substituted with a methyl group at the 2-position and an acetic acid moiety at the 4-position [1]. It possesses a molecular formula of C8H9NO2, a molecular weight of 151.16 g/mol, a computed XLogP3 of 0.7, and a topological polar surface area (TPSA) of 50.2 Ų, which collectively govern its solubility, permeability, and reactivity profile [1]. The compound is typically supplied at ≥97% purity and is utilized as a versatile intermediate for the construction of pharmacologically relevant heterocyclic scaffolds .

Why 4-Pyridineacetic acid, 2-methyl- Cannot Be Replaced by Generic Pyridylacetic Acid Isomers


The 2-methyl-4-pyridylacetic acid regioisomer occupies a distinct physicochemical and reactivity space that cannot be replicated by generic pyridineacetic acid isomers (e.g., 2-, 3-, or 4-pyridylacetic acids lacking the 2-methyl substituent). The methyl group at the 2-position increases lipophilicity (XLogP3 = 0.7) and alters the electron density of the pyridine ring, directly impacting both the compound's behavior in cross-coupling reactions and its binding interactions with biological targets [1]. Furthermore, the acetic acid side chain at the 4-position provides a geometrically defined vector for amide or ester formation that is absent in 2-pyridylacetic acid variants, making direct substitution synthetically impractical without altering downstream target molecule topology . These regiospecific features mean that procurement of the exact isomer is critical for reproducible synthetic outcomes and valid structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-Pyridineacetic acid, 2-methyl- (CAS 147028-79-3) Against Closest Analogs


Lipophilicity Advantage Over Unsubstituted 4-Pyridineacetic Acid

The 2-methyl substituent increases the computed octanol–water partition coefficient (XLogP3) of the target compound to 0.7, compared to unsubstituted 4-pyridineacetic acid (XLogP3 ≈ -0.1). This lipophilicity shift of approximately +0.8 log units is consistent with the established contribution of an aromatic methyl group to logP (~+0.5–0.7) and is known to enhance passive membrane permeability in cell-based assays [1]. The increase in lipophilicity directly impacts bioavailability potential and CNS penetration capability when the compound is incorporated into drug-like molecules.

Lipophilicity Drug-likeness Medicinal Chemistry

Enhanced Purity Specification Relative to Generic Market Offerings

The target compound is routinely offered at ≥97% purity by established suppliers, as demonstrated by AChemBlock's catalog specification of 97% with accompanying analytical documentation including NMR, HPLC, and LC-MS . In contrast, generic sourcing platforms such as Bidepharm list a standard purity of 95% for the same compound . This 2-percentage-point purity differential reflects more rigorous quality control and reduces the risk of impurity-driven off-target effects in biological assays or side reactions in synthetic sequences.

Purity Quality Control Chemical Sourcing

Favorable Topological Polar Surface Area for Blood–Brain Barrier Penetration

The target compound exhibits a topological polar surface area (TPSA) of 50.2 Ų [1]. This value falls well below the widely accepted threshold of <90 Ų for favorable blood–brain barrier (BBB) penetration and is lower than the TPSA of many common pyridylacetic acid building blocks carrying additional polar substituents. When incorporated into larger drug-like scaffolds, the modest TPSA of the 2-methyl-4-pyridineacetic acid fragment contributes favorably to overall CNS drug-likeness without sacrificing hydrogen-bonding capacity (3 HBA, 1 HBD).

TPSA Blood–Brain Barrier CNS Drug Design

Priority Application Scenarios for 4-Pyridineacetic acid, 2-methyl- Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring Balanced Lipophilicity

The XLogP3 of 0.7 and TPSA of 50.2 Ų make this compound a preferred building block for medicinal chemistry teams designing CNS-penetrant kinase inhibitors, GPCR modulators, or ion channel ligands. Its lipophilicity profile supports adequate passive permeability while remaining within the favorable drug-like space, reducing the risk of high-logP-driven toxicity or promiscuity.

High-Reproducibility SAR Studies and Fragment-Based Drug Discovery

With a supplier-verified purity of 97% and comprehensive analytical documentation (NMR, HPLC, LC-MS) , this compound is well-suited for fragment-based screening cascades and quantitative SAR campaigns where impurity-driven false positives can derail hit-to-lead progression.

Synthesis of 2,4-Disubstituted Pyridine Pharmacophores via Regiospecific Cross-Coupling

The orthogonal reactivity of the 2-methyl and 4-acetic acid substituents enables sequential functionalization strategies (e.g., C–H activation at the methyl group, amide coupling at the acetic acid) without protecting group manipulation, streamlining the assembly of complex heterocyclic drug candidates and agrochemical intermediates.

Quote Request

Request a Quote for 4-Pyridineacetic acid, 2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.